Helminthosporol

Übersicht

Beschreibung

. This pathogenic ascomycete is responsible for seedling blight and root rot in various crops. Helminthosporol was first identified in 1963 as a plant growth regulator with gibberellin-like bioactivity, promoting the growth of rice seedlings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Helminthosporol can be synthesized through several chemical routes. One common method involves the oxidation of prethis compound, a precursor compound, using chromium trioxide-pyridine complex . The reduction of this compound or its dialdehyde analog, helminthosporal, with activated manganese dioxide can also yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Cochliobolus sativus in a controlled environment. The fungus is cultured in a nutrient-rich medium, and this compound is extracted from the culture medium using organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions: Helminthosporol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to helminthosporal using chromium trioxide-pyridine complex.

Reduction: Reduction of this compound or helminthosporal with activated manganese dioxide yields this compound.

Substitution: this compound can participate in substitution reactions, although specific examples are less documented.

Common Reagents and Conditions:

Oxidation: Chromium trioxide-pyridine complex.

Reduction: Activated manganese dioxide.

Major Products:

Oxidation: Helminthosporal.

Reduction: this compound.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Plant Growth Regulation

Helminthosporol has been identified as a bioactive compound influencing plant growth. Recent studies have shown that it can regulate the growth of various crops, impacting root development and overall plant health.

- Case Study: Synthesis of this compound Analogues

Researchers synthesized new analogues of this compound to evaluate their effects on plant growth. The results indicated that certain analogues inhibited root growth in Sorghum bicolor by 22-82% while stimulating radicle growth in Cucumis sativus by up to 127% at concentrations of M .

| Compound | Effect on Sorghum (%) | Effect on Cucumber (%) |

|---|---|---|

| This compound | 22-82% inhibition | Up to 127% stimulation |

| Analogue 1 | 30% inhibition | 110% stimulation |

| Analogue 2 | 50% inhibition | 120% stimulation |

1.2 Disease Management

This compound exhibits antifungal properties, making it a candidate for managing fungal diseases in crops.

- Case Study: Antifungal Activity Against Helminthosporium solani

A study assessed the fungicidal activity of essential oils against Helminthosporium solani, revealing that compounds like thymol and carvacrol had significant fungicidal effects. Although this compound was not the primary focus, its role as a potential antifungal agent was highlighted due to its structural similarities with other effective compounds .

Toxicological Studies

2.1 Toxicity Assessment

Research has explored the toxicity profiles of this compound, particularly concerning its effects on animals.

- Case Study: Toxicity in Laboratory Animals

Isolates from Helminthosporium maydis were tested for toxicity in various laboratory animals. The results indicated that intraperitoneal administration led to severe irritative responses and death in mice, while oral administration showed no toxicity in swine . This suggests that this compound may have different toxicity profiles depending on the route of administration.

Molecular Mechanisms

3.1 Interaction with Plant Defense Mechanisms

This compound's role in plant defense mechanisms has been investigated, particularly regarding its interaction with signaling pathways.

Wirkmechanismus

Helminthosporol exerts its effects by mimicking the activity of gibberellins, a class of plant hormones. It binds to the gibberellin receptor (GID1) and induces the degradation of DELLA proteins, which are growth repressors . This binding forms a complex that transduces the gibberellin signal, promoting plant growth in a manner similar to natural gibberellins .

Vergleich Mit ähnlichen Verbindungen

Helminthosporic Acid: A more stable and potent analog of helminthosporol.

Helminthosporal: A dialdehyde analog responsible for inducing plant disease symptoms.

Prethis compound: A precursor to helminthosporal and this compound.

This compound’s unique properties and its role as a plant growth regulator make it a valuable compound for scientific research and agricultural applications.

Biologische Aktivität

Helminthosporol is a natural compound derived from the fungus Helminthosporium sativum, recognized for its significant biological activities, particularly in plant growth regulation and pathogen resistance. This article synthesizes various research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

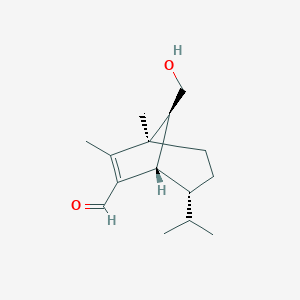

Chemical Structure and Properties

This compound is a sesquiterpenoid compound, characterized by its unique chemical structure that contributes to its biological functions. The molecular formula is C15H22O, and it has been identified as a potent plant growth regulator with gibberellin-like activity.

1. Plant Growth Regulation

This compound has been shown to exhibit growth-promoting effects in various plant species. Its activity is comparable to that of gibberellic acid, influencing processes such as seed germination, root development, and overall plant vigor.

- Gibberellin-like Activity : Studies have demonstrated that this compound stimulates elongation in plant tissues similar to gibberellins. For instance, in rice (Oryza sativa), this compound application resulted in enhanced shoot growth and root formation .

2. Pathogen Resistance

Research indicates that this compound plays a role in enhancing plant resistance against certain pathogens. Its application has been linked to improved defense mechanisms in crops susceptible to fungal infections.

- Case Study : In a controlled study involving wheat infected with Bipolaris sorokiniana, the application of this compound significantly reduced disease symptoms compared to untreated controls. This effect was attributed to the activation of specific defense pathways within the plants .

The biological activity of this compound can be attributed to its interaction with various physiological pathways:

- Gibberellin Pathway : this compound mimics gibberellins by binding to receptors that regulate gene expression related to growth and development.

- Defense Signaling : It activates signaling pathways associated with plant defense, including the jasmonic acid and salicylic acid pathways, which are crucial for responding to biotic stressors .

Data Table: Comparative Effects of this compound

| Activity Type | This compound | Gibberellic Acid | Indole-3-Acetic Acid |

|---|---|---|---|

| Seed Germination | High | Very High | Moderate |

| Root Elongation | Moderate | High | High |

| Shoot Growth | High | Very High | Low |

| Disease Resistance | Moderate | Low | Low |

Research Findings

Several studies have provided insights into the efficacy of this compound:

- Kato et al. (1964) found that this compound significantly promotes root formation in various plant species while inhibiting sprouting under certain conditions .

- Tamura et al. (1965) highlighted its potential as a natural growth promoter, emphasizing its effectiveness in agricultural applications .

- Recent investigations have focused on the molecular mechanisms underlying its action, revealing its role in modulating gene expression related to growth and stress responses .

Eigenschaften

IUPAC Name |

(1R,4R,5S,8S)-8-(hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7,9,11,13-14,17H,5-6,8H2,1-4H3/t11-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNSKMAFGPBFU-BEAPCOKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C(CCC1(C2CO)C)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H]2[C@H](CC[C@@]1([C@H]2CO)C)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-29-0 | |

| Record name | (1R,4R,5S,8S)-8-(Hydroxymethyl)-1,7-dimethyl-4-(1-methylethyl)bicyclo[3.2.1]oct-6-ene-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helminthosporol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELMINTHOSPOROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0G04WG66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.